Fmoc-D-2Ado-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

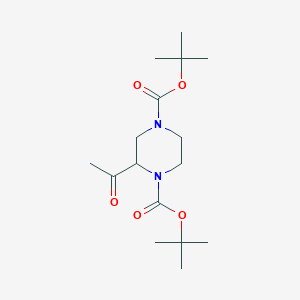

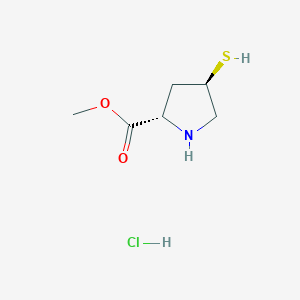

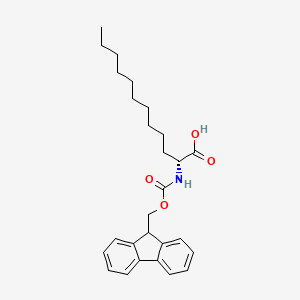

“Fmoc-D-2Ado-OH” is a chemical compound with the name “®-N-(9-Fluorenylmethyloxycarbonyl)-2-amino-dodecanoic acid”. It is also known by the synonyms “Fmoc-D-Adod (2)-OH” and “®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)dodecanoic acid”. The molecular formula of this compound is C27H35NO4 and it has a molecular weight of 437.57 g/mol .

Synthesis Analysis

The synthesis of “Fmoc-D-2Ado-OH” involves the use of the Fmoc group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported .

Molecular Structure Analysis

The molecular structure of “Fmoc-D-2Ado-OH” is based on the Fmoc group, which is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A mild method for an efficient removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid has been developed .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-D-2Ado-OH” are largely determined by the Fmoc group. The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .

Applications De Recherche Scientifique

Fabrication of Functional Materials

Fmoc-modified amino acids, such as Fmoc-D-2Ado-OH, have been used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the self-assembly of these molecules into various structures .

Cell Cultivation

The self-assembling properties of Fmoc-modified amino acids have been exploited in cell cultivation applications . The ability of these molecules to form stable structures can provide a supportive environment for cell growth and proliferation .

Bio-Templating

Fmoc-modified amino acids can serve as bio-templates, guiding the formation of more complex structures . This property can be used in various fields, such as nanotechnology and materials science .

Optical Applications

The aromaticity of the Fmoc group can confer optical properties to the modified amino acids . These properties can be harnessed in the development of optical devices and sensors .

Drug Delivery

Fmoc-modified amino acids have potential applications in drug delivery . The self-assembling properties of these molecules can be used to encapsulate drugs, allowing for controlled release .

Catalytic Applications

The structures formed by Fmoc-modified amino acids can exhibit catalytic properties . These can be used to facilitate various chemical reactions, potentially improving their efficiency .

Therapeutic Applications

Fmoc-modified amino acids have shown promise in therapeutic applications . Their ability to form stable, biocompatible structures can be used to deliver therapeutic agents to specific targets in the body .

Antibiotic Properties

Some Fmoc-modified amino acids have been found to exhibit antibiotic properties . This opens up potential applications in the development of new antimicrobial agents .

Mécanisme D'action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS). Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials .

Safety and Hazards

The safety data sheet for Fmoc-D-Ala-OH, a similar compound, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If inhaled, the victim should be moved to fresh air .

Orientations Futures

The use of Fmoc protected amino acids, such as “Fmoc-D-2Ado-OH”, in the formulation of biocompatible hydrogels suitable for different biomedical applications is a promising area of research . The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can lead to the design of distinct micro/nanostructures through a bottom-up approach .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMKLCPVASBFKI-RUZDIDTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(Fmoc-amino)dodecanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.